N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is a synthetic organic compound that features a furan ring, a propyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable alkyl halide reacts with the furan ring.
Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be achieved through sulfonation reactions, where a sulfonyl chloride reacts with an amine group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The propyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Similar structure with a thiophene ring instead of a benzenesulfonamide group.
N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide: Contains a xanthene ring instead of a benzenesulfonamide group.
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is unique due to its combination of a furan ring, propyl chain, and benzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-9-21-15-4-6-16(7-5-15)22(18,19)17-13(2)11-14-8-10-20-12-14/h4-8,10,12-13,17H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKKKBFNAFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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